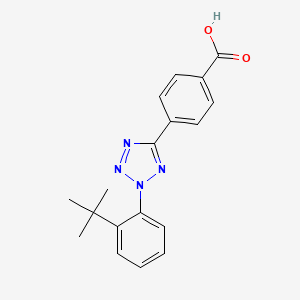
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety The presence of a tert-butyl group on the phenyl ring adds steric hindrance, which can influence the compound’s reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzoic Acid: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the benzoic acid is reacted with a halogenated tetrazole compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Lewis acids like aluminum chloride or iron(III) chloride are often used as catalysts.
Major Products:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines from the tetrazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the effects of tetrazole-containing compounds on biological systems, including their interactions with proteins and nucleic acids.
作用机制
The mechanism of action of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
相似化合物的比较
4-tert-Butylbenzoic Acid: Similar in structure but lacks the tetrazole ring, making it less versatile in terms of reactivity and applications.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but differ in the attached functional groups, affecting their chemical properties and uses.
Uniqueness: 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is unique due to the combination of the tetrazole ring and the benzoic acid moiety, along with the steric effects introduced by the tert-butyl group.
属性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-[2-(2-tert-butylphenyl)tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-6-4-5-7-15(14)22-20-16(19-21-22)12-8-10-13(11-9-12)17(23)24/h4-11H,1-3H3,(H,23,24) |
InChI 键 |
KDXGPHCDCOTDGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1N2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


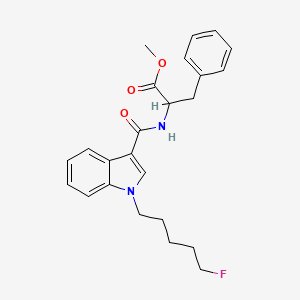

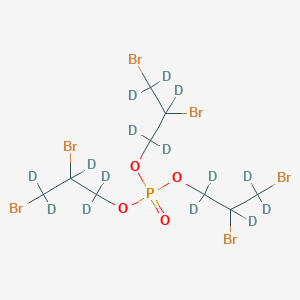
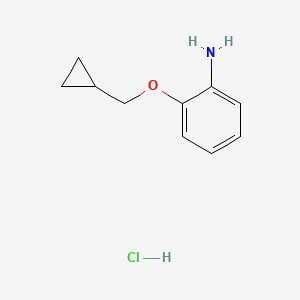
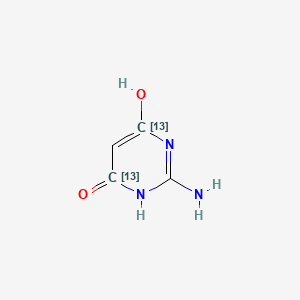
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
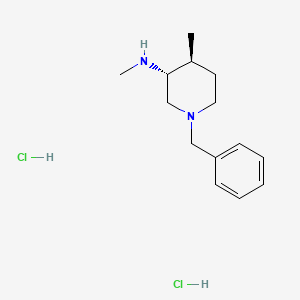

![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)

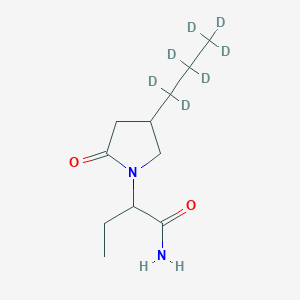
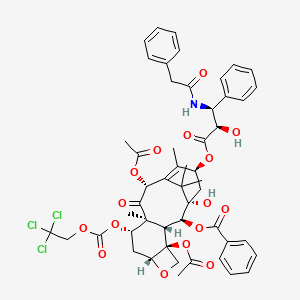
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)

